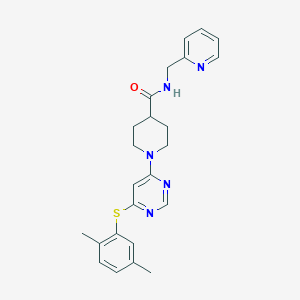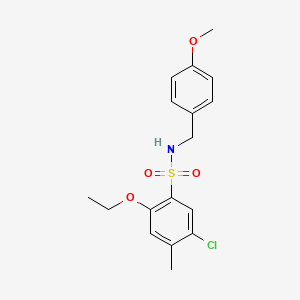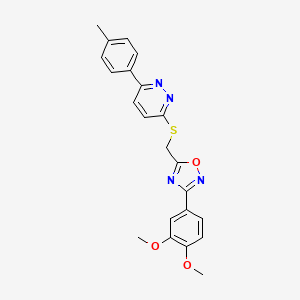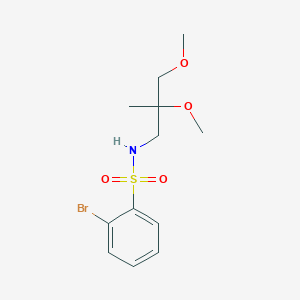![molecular formula C12H19N3 B2667884 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine CAS No. 2097897-65-7](/img/structure/B2667884.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of the synthesized complex was established by 1H, 13C NMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Aplicaciones Científicas De Investigación
Synthesis of New Compounds
A significant application of this compound involves the synthesis of new chemical entities. For example, research has demonstrated the microwave-assisted synthesis of pyrazolopyridine derivatives, showcasing their potential in generating novel compounds with promising antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). Additionally, studies on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines have revealed compounds with potent cytotoxic properties against various cancer cell lines, highlighting the chemical's role in developing new cancer treatments (Deady et al., 2003).
Antimicrobial Activities
Another critical research area focuses on the antimicrobial properties of derivatives. Schiff bases derived from aminophenazone, containing the pyrazole moiety, have been synthesized and shown moderate to good antibacterial activity against several bacterial strains, indicating the potential for developing new antimicrobial agents (Asiri & Khan, 2010). This underscores the compound's significance in addressing the growing concern over antibiotic resistance.
Corrosion Inhibition
The chemical compound's derivatives have also been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) analyzed bipyrazolic-type organic compounds for their inhibition efficiencies and reactive sites, offering insights into their application in protecting metals from corrosion (Wang et al., 2006).
Antioxidant Activity
In the realm of antioxidant research, the synthesis and evaluation of novel compounds derived from the chemical have been shown to exhibit significant antioxidant activities. Such studies contribute to understanding how structural modifications can enhance antioxidant potential, which is crucial for developing therapies against oxidative stress-related diseases (Kaddouri et al., 2020).
Mecanismo De Acción
While the specific mechanism of action for “1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine” is not mentioned in the search results, pyrazole-bearing compounds are known for their diverse pharmacological effects . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is potential for further developments in catalytic processes relating to catecholase activity . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propiedades
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylidenepiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-5-4-6-15(7-10)9-12-8-14(3)13-11(12)2/h8H,1,4-7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKIGFADAFCLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCCC(=C)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2667804.png)

![3-(4-fluorophenyl)-N-isopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2667806.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2667807.png)
![N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea](/img/structure/B2667809.png)



![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)



![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2667824.png)